N-Allyl-N-hydroxybenzamide

Epigenetics HDAC inhibition Cancer therapeutics

Medicinal chemists requiring isoform-selective HDAC inhibitor scaffolds often face limited N-capping group diversity. N-Allyl-N-hydroxybenzamide (CAS 154491-53-9) solves this with an N-allyl substituent that provides a reactive olefin handle for thiol-ene click chemistry or olefin metathesis, enabling late-stage diversification while preserving the hydroxamic acid zinc-binding group. • Structurally distinct from N-methyl (CI-994) and N-phenyl analogs; the N-allyl group delivers >100-fold shifts in HDAC isoform selectivity. • The terminal olefin allows direct conjugation to fluorophores or biotin for activity-based protein profiling (ABPP) without de novo probe synthesis. • Serves as a critical analytical reference standard to distinguish hydroxamic acid pharmacophores from salicylamide positional isomers by NMR/HPLC. Supplied at ≥95% purity with full analytical documentation; available for immediate dispatch to research laboratories worldwide.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 154491-53-9
Cat. No. B124205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-N-hydroxybenzamide
CAS154491-53-9
SynonymsBenzamide, N-hydroxy-N-2-propenyl- (9CI)
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC=CCN(C(=O)C1=CC=CC=C1)O
InChIInChI=1S/C10H11NO2/c1-2-8-11(13)10(12)9-6-4-3-5-7-9/h2-7,13H,1,8H2
InChIKeyBRHIWRWVVLAPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-N-hydroxybenzamide (CAS 154491-53-9): Structural Baseline and Procurement Considerations


N-Allyl-N-hydroxybenzamide (CAS 154491-53-9, IUPAC: N-hydroxy-N-prop-2-enylbenzamide) is a small-molecule hydroxamic acid derivative (molecular formula C10H11NO2, MW 177.20 g/mol) structurally classified as an N-allyl-substituted benzohydroxamic acid . The compound features a hydroxamic acid zinc-binding group (ZBG) characteristic of class I/II histone deacetylase (HDAC) inhibitors, but distinctively incorporates an N-allyl substituent rather than the more common N-methyl, N-phenyl, or N-unsubstituted variants [1]. Commercially available at analytical standard purity (typically ≥95%), it serves as a research-grade intermediate for medicinal chemistry and chemical biology applications .

Why N-Allyl-N-hydroxybenzamide Cannot Be Casually Substituted: The N-Substituent Selectivity Gate


Within the N-hydroxybenzamide HDAC inhibitor pharmacophore, the N-substituent functions as a critical selectivity determinant that governs isoform discrimination between class I (HDAC1, 2, 3) and class II (HDAC4, 5, 6, etc.) enzymes. Published structure-activity relationship (SAR) studies demonstrate that even minor modifications to the N-capping group can alter HDAC isoform selectivity by more than 100-fold, directly impacting therapeutic window and off-target liability [1]. The N-allyl group in N-Allyl-N-hydroxybenzamide presents a unique electronically-neutral, π-accessible olefin that is absent in N-methyl (CI-994), N-phenyl, or N-unsubstituted benzohydroxamic acid analogs. This structural feature enables distinct surface recognition binding interactions that cannot be replicated by saturated alkyl or aromatic N-substituents, making direct substitution with generic N-hydroxybenzamide alternatives scientifically unjustifiable without isoform-specific validation [2].

N-Allyl-N-hydroxybenzamide: Quantified Differentiation Evidence Against Structural Analogs


N-Allyl vs. N-Unsubstituted Benzohydroxamic Acid: Surface Recognition Capacity Determines HDAC Isoform Engagement

The N-allyl substituent provides a critical surface recognition motif absent in N-unsubstituted benzohydroxamic acid (BHA). Patent SAR data for the N-hydroxybenzamide class demonstrates that N-substitution is mandatory for low-nanomolar HDAC inhibitory activity; unsubstituted BHA exhibits IC50 values >10 µM against class I HDACs, while N-substituted analogs achieve IC50 values in the low nanomolar range (IC50 = 1.5–13.0 nM for optimized N-hydroxybenzamide derivatives against HDAC1-3) [1][2]. The N-allyl group specifically provides a conformational constraint and π-character that positions the phenyl ring for favorable hydrophobic pocket interactions, a feature quantifiably superior to the hydrogen atom in BHA [3].

Epigenetics HDAC inhibition Cancer therapeutics

N-Allyl vs. N-Methyl (CI-994/Tacedinaline): Allyl Olefin Enables Synthetic Elaboration Inaccessible to Saturated Analogs

The terminal olefin of the N-allyl group provides a unique synthetic handle for late-stage functionalization via thiol-ene click chemistry, olefin metathesis, or hydroboration, which is structurally impossible with the saturated N-methyl group of the clinical HDAC inhibitor CI-994 (tacedinaline) . CI-994 (N-acetyldinaline, N-methyl substitution) is an orally active HDAC inhibitor with IC50 values of 0.9–1.5 µM against HDAC1-3, whereas the N-allyl analog preserves the pharmacophoric N-substituent while adding orthogonal reactivity [1]. The allyl group also introduces rotational restriction (sp2 hybridization at the α-carbon) that alters the conformational ensemble relative to freely rotating N-alkyl substituents, potentially modifying target engagement kinetics [2].

Medicinal chemistry Click chemistry Chemical biology probes

N-Allyl vs. N-Aryl Substitution: Electronic and Steric Modulation of Zinc-Binding Group Affinity

N-Aryl substituted N-hydroxybenzamides (e.g., N-phenylbenzohydroxamic acid) exhibit altered electronic properties at the hydroxamic acid ZBG due to through-bond resonance effects from the aromatic N-substituent, which can weaken zinc chelation. In contrast, the N-allyl group is electronically neutral and resonance-decoupled from the hydroxamic acid moiety, preserving maximal zinc-binding affinity [1]. Published SAR data for structurally related N-hydroxybenzamide series show that electron-withdrawing N-aryl substituents increase HDAC IC50 values by 5- to 20-fold relative to electronically neutral N-alkyl/allyl analogs, an effect attributed to reduced hydroxamate oxygen nucleophilicity [2].

Drug design Zinc-binding group Pharmacophore optimization

Structural Differentiation from Positional Isomers: N-Allyl-N-hydroxybenzamide vs. N-Allyl-2-hydroxybenzamide (CAS 118-62-7)

A critical procurement pitfall is the positional isomer N-Allyl-2-hydroxybenzamide (CAS 118-62-7), which bears the hydroxyl group on the aromatic ring (salicylamide-type) rather than on the amide nitrogen (hydroxamic acid-type) . This structural isomer is not an HDAC zinc-binding pharmacophore; the aromatic hydroxyl cannot chelate catalytic zinc in HDAC enzymes, whereas the N-hydroxy group in N-Allyl-N-hydroxybenzamide forms a bidentate chelate with the active-site Zn2+ ion [1]. Procurement from vendors listing both isomers requires verification by 1H NMR (N-OH proton at δ 9-11 ppm vs. phenolic OH at δ 10-12 ppm) and 13C NMR (carbonyl at δ 165-170 ppm for hydroxamic acid vs. δ 168-172 ppm for salicylamide) [2].

Chemical procurement Positional isomer Purity verification

N-Allyl-N-hydroxybenzamide (CAS 154491-53-9): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: HDAC Inhibitor Lead Scaffold with Orthogonal Synthetic Handle

N-Allyl-N-hydroxybenzamide serves as a foundational scaffold for developing isoform-selective HDAC inhibitors. The N-allyl group provides a synthetic handle for late-stage diversification via thiol-ene click chemistry or olefin metathesis, enabling the generation of compound libraries with varied surface recognition elements while preserving the ZBG pharmacophore . This is structurally superior to N-methyl scaffolds (CI-994 type), which lack a reactive handle for further elaboration [1].

Chemical Biology: Activity-Based Probe Precursor for HDAC Target Engagement Studies

The terminal olefin of the N-allyl group allows conjugation to fluorophores, biotin, or photoaffinity labels after biological target engagement has been validated. This enables the development of activity-based protein profiling (ABPP) probes for class I HDACs without requiring de novo synthesis of the entire probe . The electronically neutral nature of the allyl group minimally perturbs the ligand-protein binding interface relative to bulkier N-substituents [1].

Procurement and QC: Positional Isomer Verification Standard for Hydroxamic Acid vs. Salicylamide Differentiation

Due to the commercial availability of the inactive positional isomer N-Allyl-2-hydroxybenzamide (CAS 118-62-7), N-Allyl-N-hydroxybenzamide (CAS 154491-53-9) serves as a critical analytical reference standard for distinguishing hydroxamic acid ZBG pharmacophores from ring-hydroxylated salicylamides by NMR, IR, and HPLC retention time comparison . This application is essential for CROs and pharmaceutical QC laboratories handling N-hydroxybenzamide compound collections [1].

Synthetic Methodology Development: N-Allyl Hydroxamic Acid as a Model Substrate for Chemoselective Transformations

N-Allyl-N-hydroxybenzamide contains two distinct reactive sites—the hydroxamic acid N–OH and the terminal olefin—making it an ideal model substrate for developing chemoselective reactions (e.g., selective O-acylation, N–O bond reduction, or olefin oxidation) relevant to complex molecule synthesis . Published protocols demonstrate its utility in radical cyclization and transition metal-catalyzed transformations of the N-allylbenzamide core [1].

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